molecular formula C7H6FI B1197099 4-Fluorobenzyl iodide CAS No. 3831-29-6

4-Fluorobenzyl iodide

Cat. No.: B1197099
CAS No.: 3831-29-6
M. Wt: 236.02 g/mol
InChI Key: UULYZGVRBYESOA-UHFFFAOYSA-N
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Description

4-Fluorobenzyl iodide is an organic compound with the molecular formula C7H6F-I. It is a derivative of benzyl iodide where a fluorine atom is substituted at the para position of the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluorobenzyl iodide plays a significant role in biochemical reactions, particularly in the synthesis of radiotracers for positron emission tomography (PET). It interacts with various enzymes and proteins, including those involved in the synthesis of dopamine receptor-based imaging agents . The compound’s reactivity with nitrogen and sulfur nucleophiles makes it a valuable tool in biochemical studies . The interactions between this compound and these biomolecules are primarily based on nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in the synthesis of dopamine receptor-based imaging agents, this compound can affect the expression of genes related to dopamine receptors . Additionally, its impact on cellular metabolism can be observed through changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The compound binds to biomolecules, such as enzymes and proteins, through the formation of covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, in the synthesis of PET radiotracers, this compound reacts with secondary amines and anilines to form N-fluorobenzyl analogs . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. The compound’s stability and degradation are important factors to consider. In in vitro studies, this compound has been shown to maintain its reactivity over extended periods, allowing for consistent results in biochemical assays . In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its effects on cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of iodides have been associated with symptoms such as increased respiratory secretions, coughing, and tachycardia in animal studies . It is crucial to determine the appropriate dosage to avoid these adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes metabolic processes such as hydroxylation, carboxylation, and dehydrogenation . These reactions can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments . For instance, in the context of lithium-ion batteries, 4-Fluorobenzyl cyanide, a related compound, has been shown to exhibit steric hindrance and weak Lewis basicity, affecting its transport and distribution .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, fluorescent probes have been used to visualize the localization of similar compounds within cells, providing insights into their subcellular distribution and dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl iodide can be synthesized through several methods. One common approach involves the halogen exchange reaction, where 4-fluorobenzyl chloride or 4-fluorobenzyl bromide is treated with sodium iodide in acetone. The reaction typically proceeds at room temperature and yields this compound through a nucleophilic substitution mechanism .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions can optimize the production scale and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form 4-fluorobenzyl alcohol or 4-fluorobenzoic acid under appropriate conditions.

    Reduction: Reduction reactions can convert it to 4-fluorotoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone, amines, thiols, and alcohols.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: 4-fluorobenzylamine, 4-fluorobenzylthiol, 4-fluorobenzyl alcohol.

    Oxidation: 4-fluorobenzyl alcohol, 4-fluorobenzoic acid.

    Reduction: 4-fluorotoluene

Scientific Research Applications

4-Fluorobenzyl iodide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound is utilized in the synthesis of radiolabeled molecules for positron emission tomography (PET) imaging.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Fluorobenzyl bromide
  • 4-Fluorobenzyl chloride
  • 4-Fluorotoluene

Comparison: 4-Fluorobenzyl iodide is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromide and chloride counterparts. The fluorine atom at the para position enhances its stability and influences its electronic properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1-fluoro-4-(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYZGVRBYESOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191679
Record name 4-Fluorobenzyl iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3831-29-6
Record name 4-Fluorobenzyl iodide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296
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Record name 3831-29-6
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Record name 4-Fluorobenzyl iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-(iodomethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Fluorobenzyl Iodide useful in studying dopamine receptors?

A: this compound (FBI) serves as a crucial building block for creating radiotracers used in PET imaging studies, specifically for targeting dopamine receptors. [, ] Its utility stems from its ability to be radiolabeled with fluorine-18 ([18F]), a positron-emitting isotope. This radiolabeling allows researchers to track the distribution and binding of the tracer within the brain using PET imaging.

Q2: Can you explain the importance of structure-activity relationships (SAR) when utilizing this compound in designing dopamine receptor imaging agents?

A: Understanding the SAR is paramount when designing effective imaging agents. In the provided research, scientists synthesized two series of benzamide derivatives, varying their structures to optimize their binding affinity and selectivity for dopamine D2 receptors. [] They discovered that incorporating specific structural features, such as the N-benzylpiperidin-4-yl or 9-azabicyclo[3.3.1]nonan-3β-yl groups, significantly influenced the compounds' binding affinity for the dopamine D2 receptors. []

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